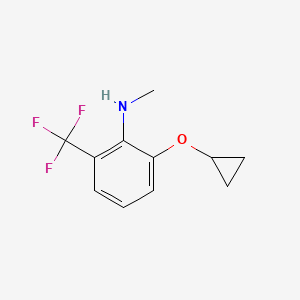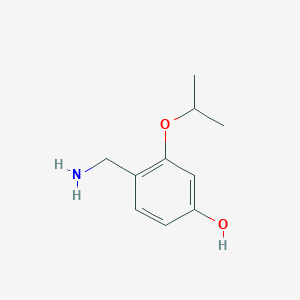
4-(Aminomethyl)-3-isopropoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of an aminomethyl group attached to a phenol ring, which is further substituted with a propan-2-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and isopropyl bromide.
Formation of Propan-2-yloxy Group: The first step involves the reaction of 4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base, such as potassium carbonate, to form 4-(propan-2-yloxy)benzaldehyde.
Reduction: The aldehyde group in 4-(propan-2-yloxy)benzaldehyde is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of 4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials and reagents.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and minimize reaction times.
Purification: Employing advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenols or amines.
Wissenschaftliche Forschungsanwendungen
4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(AMINOMETHYL)-2-(PROPAN-2-YLOXY)PHENOL: Similar structure but with different substitution pattern.
4-(AMINOMETHYL)-3-(ETHOXY)PHENOL: Similar structure with an ethoxy group instead of a propan-2-yloxy group.
4-(AMINOMETHYL)-3-(METHOXY)PHENOL: Similar structure with a methoxy group instead of a propan-2-yloxy group.
Uniqueness
4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propan-2-yloxy group provides steric hindrance, influencing its reactivity and interaction with molecular targets.
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
4-(aminomethyl)-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-10-5-9(12)4-3-8(10)6-11/h3-5,7,12H,6,11H2,1-2H3 |
InChI-Schlüssel |
RYLSSJTXQISRDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


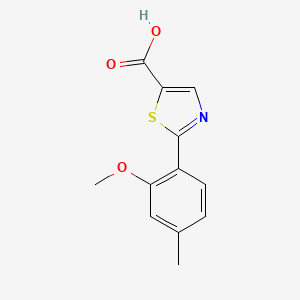
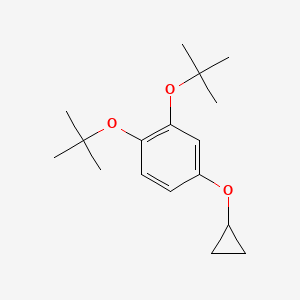
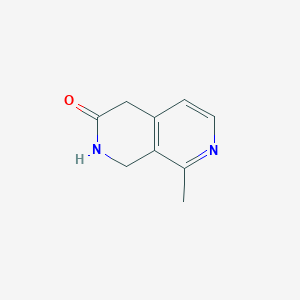
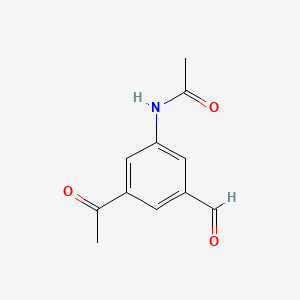
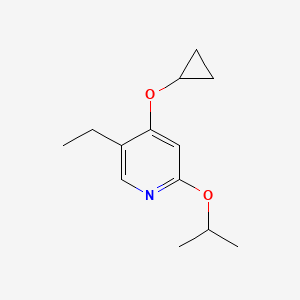
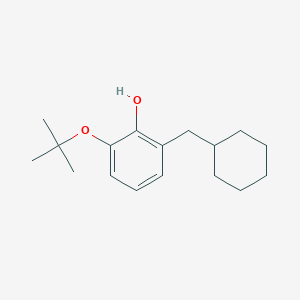

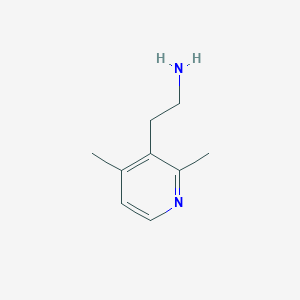



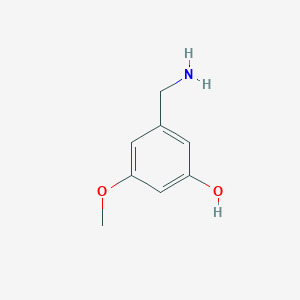
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one](/img/structure/B14844964.png)
